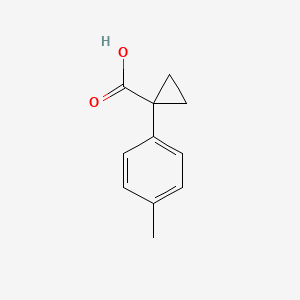

1-(p-Tolyl)cyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156080. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUGAOYMYXSOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232742 | |

| Record name | 1-(p-Tolyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83846-66-6 | |

| Record name | 1-(4-Methylphenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Tolyl)cyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83846-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(p-Tolyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-tolyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB8J6QFB9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(p-Tolyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(p-Tolyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details experimental protocols, data analysis, and key structural features of the molecule.

Introduction

This compound, with the chemical formula C₁₁H₁₂O₂ and a molecular weight of approximately 176.21 g/mol , is a cyclopropane derivative featuring a p-tolyl substituent. The strained three-membered ring of the cyclopropane moiety imparts unique chemical reactivity, making it a desirable scaffold in the design of novel therapeutic agents and functional materials. This guide outlines the prevalent synthetic routes and the analytical techniques employed for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound can be achieved through several pathways. Two common and effective methods are the Knoevenagel condensation followed by cyclopropanation and the Simmons-Smith cyclopropanation of a suitable precursor.

Synthesis via Knoevenagel Condensation and Subsequent Cyclopropanation

This two-step approach first involves the formation of an α,β-unsaturated carboxylic acid, which is then converted to the desired cyclopropane derivative.

Step 1: Knoevenagel Condensation of p-Tolualdehyde and Malonic Acid

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-tolualdehyde (1.0 eq), malonic acid (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash sequentially with 1 M hydrochloric acid and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylcinnamic acid.

Step 2: Cyclopropanation of 4-methylcinnamic acid

A samarium-promoted cyclopropanation can be employed for this step.

-

In a reaction vessel under an inert atmosphere, add samarium metal (2.2 eq) and iodoform (1.0 eq) to anhydrous tetrahydrofuran (THF).

-

Subject the mixture to ultrasonic irradiation to generate the samarium carbenoid intermediate.

-

Add the 4-methylcinnamic acid (1.0 eq) dissolved in THF to the reaction mixture.

-

Continue sonication at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Synthesis of this compound via Knoevenagel condensation and cyclopropanation.

Synthesis via Simmons-Smith Cyclopropanation

The Simmons-Smith reaction provides a more direct route to the cyclopropane ring from an appropriate alkene precursor.

-

To a suspension of zinc-copper couple (2.0 eq) in anhydrous diethyl ether, add a solution of p-tolylacetic acid (1.0 eq) and diiodomethane (1.5 eq) in diethyl ether under a nitrogen atmosphere.

-

Heat the reaction mixture to a gentle reflux and stir for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter to remove the unreacted zinc-copper couple.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to afford this compound.

1-(p-Tolyl)cyclopropanecarboxylic acid IUPAC name and structure

An In-Depth Technical Guide to 1-(p-Tolyl)cyclopropanecarboxylic Acid

Introduction

This compound, a notable organic compound, possesses a unique molecular architecture that combines a strained cyclopropane ring with a p-tolyl group and a carboxylic acid function.[1] This structure confers distinctive chemical properties and reactivity, making it a compound of significant interest in medicinal chemistry and organic synthesis.[1] Its derivatives are explored for various biological activities, positioning it as a valuable intermediate in the development of novel therapeutic agents and other specialized chemicals.[1][2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications for researchers and professionals in drug development.

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is 1-(4-methylphenyl)cyclopropane-1-carboxylic acid .[1][3]

Chemical Structure:

The structure consists of a cyclopropane ring where one carbon atom is simultaneously bonded to a carboxylic acid group (-COOH) and a p-tolyl group (a benzene ring substituted with a methyl group at the para position).

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 176.21 g/mol | [1][3] |

| CAS Number | 83846-66-6 | [1][3] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 109 °C | [4] |

| pKa (Predicted) | 4.39 ± 0.20 | [4] |

| Boiling Point (Est.) | 267.83°C | [4] |

| Density (Est.) | 1.0558 g/cm³ | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Key Synthesis Strategies

-

Cyclopropanation via Phase Transfer Catalysis: A common method involves the cyclopropanation of p-tolylacetonitrile with 1,2-dibromoethane under phase transfer catalysis conditions, followed by hydrolysis of the resulting nitrile to the carboxylic acid.[5]

-

Knoevenagel Condensation: This approach includes the Knoevenagel condensation of cyclopropanecarboxylic acid with p-tolualdehyde, followed by the hydrolysis of the ester intermediate.[1]

-

Conjugate Addition and Cyclization: More advanced methods utilize the conjugate addition of lithium ester enolates to 1-chlorovinyl p-tolyl sulfoxides, which after a series of steps, leads to the formation of the cyclopropane ring.[6]

Representative Experimental Protocol: Two-Step Synthesis from p-Tolylacetonitrile

This protocol is based on the general principles of cyclopropanation of phenylacetonitrile derivatives followed by hydrolysis.[5]

Step 1: Synthesis of 1-(p-Tolyl)cyclopropanecarbonitrile

-

To a stirred solution of p-tolylacetonitrile (1 equivalent) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq.) in a suitable solvent (e.g., toluene), add a concentrated aqueous solution of sodium hydroxide (50% w/w).

-

Heat the mixture to 60 °C.

-

Add 1,2-dibromoethane (1.2 eq.) dropwise to the reaction mixture over 1 hour, maintaining the temperature.

-

Continue stirring at 60 °C for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

-

Cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 1-(p-tolyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to this compound

-

Reflux the 1-(p-tolyl)cyclopropanecarbonitrile obtained in Step 1 in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) for several hours.

-

Monitor the reaction by TLC until the nitrile is fully converted.

-

Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated base solution (e.g., NaOH) to a pH of approximately 12.

-

Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

The unique structural features of this compound and its derivatives make them attractive scaffolds in medicinal chemistry. The strained cyclopropane ring offers conformational rigidity and metabolic stability, which can be advantageous in drug design.[1][7]

Potential Therapeutic Roles

-

Anti-inflammatory Agents: Biphenyl-substituted cyclopropane carboxylic acids, which are structurally related, have demonstrated anti-inflammatory properties.[1] This suggests that derivatives of this compound could be investigated for similar activities.

-

Kinase Inhibitors: The compound serves as a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors for cancer therapy.[1] Research has focused on the interaction of its derivatives with protein kinases to understand their mechanism in inhibiting cancer cell proliferation.[1]

-

Antimicrobial Activity: While the parent acid may have weak antimicrobial activity, its amide derivatives have been synthesized and evaluated.[1][2] Studies show that introducing different amide functionalities can modulate antifungal and antibacterial properties.[2]

-

Metabolic Applications: As a derivative of cyclopropanecarboxylic acid, it belongs to a class of compounds studied for their effects on metabolism, such as ω-cyclopropyl fatty acids.[1]

-

Plant Growth Regulation: Cyclopropanecarboxylic acid derivatives are known to be involved in ethylene biosynthesis in plants.[8][9] This opens avenues for developing new agents to regulate plant life cycles and improve the preservation of agricultural products.[8]

Caption: How the compound serves as a precursor for kinase inhibitors in cancer therapy.

Conclusion

1-(4-methylphenyl)cyclopropane-1-carboxylic acid is a versatile chemical entity with a well-defined structure and interesting physicochemical properties. Its significance lies primarily in its role as a building block for synthesizing novel bioactive molecules, particularly in the fields of oncology and anti-inflammatory research. The synthetic pathways are well-established, allowing for its accessibility to researchers. Future investigations into the biological activities of its derivatives are warranted to fully exploit its therapeutic potential in drug discovery and development.

References

- 1. Buy this compound | 83846-66-6 [smolecule.com]

- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H12O2 | CID 98639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid | 83846-66-6 [chemicalbook.com]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ffhdj.com [ffhdj.com]

- 9. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 1-(p-Tolyl)cyclopropanecarboxylic Acid (CAS 83846-66-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, hazards, and potential applications of 1-(p-Tolyl)cyclopropanecarboxylic acid. The information is intended to support researchers and professionals in drug development and other scientific disciplines in the safe handling and effective utilization of this compound.

Core Properties

This compound, also known as 1-(4-methylphenyl)cyclopropane-1-carboxylic acid, is an organic compound featuring a cyclopropane ring substituted with a p-tolyl group and a carboxylic acid functional group.[1] Its unique structure contributes to its specific chemical and physical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 83846-66-6 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Appearance | Beige crystalline powder or crystals |

| Melting Point | 109-114 °C |

| IUPAC Name | 1-(4-methylphenyl)cyclopropane-1-carboxylic acid |

Hazards and Safety Information

The primary hazard associated with this compound is serious eye irritation.[1] It may also cause skin and respiratory irritation. While specific toxicity data is limited, it is recommended to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

Table 2: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification | Precautionary Statements |

| Eye Irritation | H319: Causes serious eye irritation | P264: Wash hands thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Skin Irritation | May cause skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Respiratory Irritation | May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Potential Applications and Biological Activity

Cyclopropane derivatives are of significant interest in medicinal chemistry due to their unique conformational properties and metabolic stability. This compound and its analogs are being explored for various therapeutic applications.

-

Antimicrobial Activity: Some studies suggest that this compound may exhibit weak antimicrobial activity against certain bacterial strains.[1] Further research is needed to validate these findings and determine the spectrum of activity.

-

Enzyme Inhibition: There is potential for this molecule to act as an inhibitor of certain enzymes.[1] The rigid cyclopropane scaffold can orient the pharmacophoric groups in a specific way to interact with the active site of enzymes, such as kinases.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.

Synthesis and Purification of this compound (General Method)

This protocol describes a general method for the synthesis of aryl-substituted cyclopropanecarboxylic acids, which can be adapted for the target compound.

Materials:

-

Aryl acetic acid ester (e.g., methyl p-tolylacetate)

-

1,2-Dibromoethane

-

Strong base (e.g., sodium ethoxide)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cyclopropanation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aryl acetic acid ester in absolute ethanol.

-

Add a solution of sodium ethoxide in ethanol to the flask.

-

Slowly add 1,2-dibromoethane to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with dilute HCl.

-

Hydrolysis: Add an excess of a strong base (e.g., NaOH or KOH) and heat the mixture to reflux to hydrolyze the ester.

-

Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

-

Purification (Recrystallization): a. Filter the crude product and wash with cold water. b. Dissolve the crude solid in a minimal amount of hot ethyl acetate. c. Slowly add hexane until the solution becomes slightly turbid. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization. e. Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to achieve a range of test concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

This compound

-

Kinase of interest (e.g., a receptor tyrosine kinase)

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Multi-well plates (e.g., 384-well)

-

Plate reader compatible with the detection reagent

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

-

Reaction Setup: In a multi-well plate, add the kinase and the test compound at various concentrations.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically luminescence or fluorescence, which is inversely proportional to the amount of kinase inhibition.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Visualizations

General Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

In Vitro Kinase Inhibition Assay Workflow

Caption: General workflow for an in vitro kinase inhibition assay.

References

The Cyclopropane Ring: A Small Scaffold with Big Biological Impact

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring, the smallest of the carbocycles, has emerged from being a structural curiosity to a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its unique stereoelectronic properties, including high ring strain and significant s-character in its carbon-carbon bonds, bestow upon molecules a rigid conformation and enhanced metabolic stability.[3][4] These characteristics are increasingly exploited by medicinal chemists to improve the potency, selectivity, and pharmacokinetic profiles of therapeutic agents.[5] This technical guide provides a comprehensive overview of the diverse biological activities of cyclopropane-containing compounds, delves into the experimental protocols used to evaluate these activities, and visualizes key signaling pathways influenced by these fascinating molecules.

Diverse Biological Activities of Cyclopropane-Containing Compounds

The incorporation of a cyclopropane moiety into a molecular structure can lead to a wide spectrum of biological activities, ranging from enzyme inhibition to broad antimicrobial and anticancer effects.[6][7] This versatility has made the cyclopropane ring a "privileged scaffold" in the design of novel therapeutics.

Antimicrobial and Antiviral Activity

Cyclopropane-containing compounds have demonstrated significant potential in combating infectious diseases. Their unique structural features can be leveraged to design potent antibacterial, antifungal, and antiviral agents.[8]

Antibacterial and Antifungal Activity: A variety of synthetic cyclopropane derivatives have been shown to possess antibacterial and antifungal properties. For instance, certain amide derivatives containing a cyclopropane ring have exhibited moderate to excellent activity against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[9]

Antiviral Activity: The cyclopropane scaffold has been successfully incorporated into nucleoside analogues to generate potent antiviral agents.[10][11] These compounds can act as chain terminators during viral DNA or RNA synthesis, effectively halting viral replication.[12] Cyclopropane-based inhibitors have also been developed to target viral proteases, such as the 3C-like protease (3CLpro) of coronaviruses, which are essential for the viral life cycle.[13]

Anticancer Activity

The rigid nature of the cyclopropane ring makes it an attractive component in the design of anticancer drugs, where specific conformations are often required for potent activity.[14][15]

Spliceosome Inhibition: Spliceostatin A, a natural product containing a cyclopropane ring, is a potent inhibitor of the spliceosome, a cellular machine responsible for processing pre-mRNA.[14] By interfering with the spliceosome, spliceostatin A and its derivatives can induce cancer cell death, making them promising anticancer drug candidates.[14]

Enzyme Inhibition: Many cyclopropane-containing compounds exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival.[6] For example, they have been designed as inhibitors of receptor tyrosine kinases like MET and vascular endothelial growth factor receptor 2 (VEGFR-2), which play crucial roles in tumor growth and angiogenesis.[16]

Enzyme Inhibition

The unique electronic and conformational properties of the cyclopropane ring make it an excellent tool for designing enzyme inhibitors with high potency and selectivity.[1][2]

Mechanism-Based Inactivation: The strained cyclopropane ring can be designed to be opened upon enzymatic processing, leading to the formation of a reactive species that covalently modifies and irreversibly inactivates the target enzyme.[17][18] This mechanism-based inactivation is a powerful strategy for developing highly specific drugs.

Transition-State Analogs: The rigid structure of the cyclopropane ring can mimic the transition state of an enzymatic reaction, leading to tight binding to the enzyme's active site and potent competitive inhibition.[19] This approach has been successfully used to design inhibitors for a variety of enzymes, including proteases and synthases.[19][20]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of representative cyclopropane-containing compounds discussed in this guide.

Table 1: Antiviral Activity of Cyclopropane-Containing Compounds

| Compound Class | Virus | Assay | Endpoint | Potency | Reference(s) |

| Methylenecyclopropane Nucleoside Analogues | Human Cytomegalovirus (HCMV) | Cell-based | EC50 | 0.27 - 11.7 µM | [10] |

| Varicella Zoster Virus (VZV) | Cell-based | EC50 | 3.3 µM | [10] | |

| Hepatitis B Virus (HBV) | Cell-based | EC50 | 4 µM | [10] | |

| Cyclopropane-Based 3CLpro Inhibitors | SARS-CoV-2 | Enzyme Assay | IC50 | 0.14 - 0.46 µM | [3] |

| SARS-CoV-2 | Cell-based | EC50 | 11 - 250 nM | [3][13] | |

| MERS-CoV | Enzyme Assay | IC50 | 0.05 - 0.41 µM | [3] | |

| SARS-CoV-1 | Enzyme Assay | IC50 | 0.24 - 2.56 µM | [3] | |

| Adenine and Guanine Cyclopropyl Nucleosides | HIV-1 | Cell-based | Antiviral Activity | Moderate | [11] |

| HBV | Cell-based | Antiviral Activity | Moderate | [11] |

Table 2: Anticancer Activity of Cyclopropane-Containing Compounds

| Compound | Cell Line | Assay | Endpoint | Potency | Reference(s) |

| Spliceostatin A derivative | Human cancer cell lines | Splicing Inhibition | In vitro | Comparable to Spliceostatin A | [14] |

| Cyclopamine derivative | Lung cancer cells | Cell Viability | - | Improved activity vs. Cyclopamine | [18] |

Table 3: Antibacterial and Antifungal Activity of Cyclopropane Amide Derivatives

| Compound ID | Staphylococcus aureus MIC80 (µg/mL) | Escherichia coli MIC80 (µg/mL) | Candida albicans MIC80 (µg/mL) | Reference(s) |

| F5 | 32 | 128 | 32 | [4] |

| F7 | 128 | >128 | 64 | [4] |

| F8 | >128 | >128 | 16 | [4] |

| F9 | 64 | 32 | 32 | [4] |

| F22 | >128 | >128 | 64 | [4] |

| F23 | >128 | >128 | 64 | [4] |

| F24 | >128 | >128 | 16 | [4] |

| F29 | 64 | >128 | >128 | [4] |

| F30 | 128 | >128 | >128 | [4] |

| F31 | >128 | 64 | >128 | [4] |

| F32 | >128 | >128 | 32 | [4] |

| F36 | 128 | >128 | 128 | [4] |

| F42 | >128 | >128 | 16 | [4] |

| F45 | >128 | 64 | >128 | [4] |

| F49 | 128 | >128 | 32 | [4] |

| F50 | >128 | >128 | 32 | [4] |

| F51 | 128 | >128 | 64 | [4] |

| F53 | 32 | 128 | >128 | [4] |

Table 4: Enzyme Inhibition by Cyclopropane-Containing Compounds

| Inhibitor Class | Enzyme | Assay Type | Endpoint | Potency | Reference(s) |

| Cyclopropane-based peptide isosteres | Renin | In vitro | Inhibition | Nanomolar range | [21] |

| Cyclopropenone derivatives | Cysteine proteinases (Calpain, Papain, Cathepsins) | Kinetic studies | Inhibition | Strong and selective | [22] |

| Dioctylamine | E. coli cyclopropane fatty acid synthase | Colorimetric assay | Ki | 130 nM | [20] |

| Compound 2 | E. coli cyclopropane fatty acid synthase | Colorimetric assay | KI (apparent) | 6 µM | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers in the field.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

-

Test compound (cyclopropane derivative)

-

Bacterial or fungal strain of interest

-

Sterile 96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

From a fresh 18-24 hour culture plate, select several colonies of the test microorganism.

-

Suspend the colonies in sterile broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[15]

-

Dilute the standardized suspension in broth to achieve the final desired inoculum concentration (typically 5 x 105 CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the compound in broth to obtain a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted across the plate.[9]

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[9]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]

-

Alternatively, the absorbance can be read using a microplate reader to quantify growth.

-

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (cyclopropane derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[2]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol 3: Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the effect of an antiviral compound on the ability of a virus to form plaques in a cell culture monolayer.[22]

Materials:

-

Host cell line permissive to the virus

-

Virus stock of known titer

-

Test compound (cyclopropane nucleoside analogue)

-

Cell culture medium

-

Agarose or methylcellulose for overlay

-

Crystal violet solution for staining

Procedure:

-

Cell Seeding:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

-

Virus Infection and Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Prepare a dilution of the virus stock to yield a countable number of plaques (e.g., 50-100 plaques per well).

-

Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

-

Remove the medium from the cell monolayers and infect with 200 µL of the virus-compound mixture.

-

Incubate for 1 hour to allow for viral adsorption.[12]

-

-

Overlay and Incubation:

-

After adsorption, remove the inoculum and overlay the cell monolayer with 3 mL of a medium containing 0.5-1% low-melting-point agarose or methylcellulose and the corresponding concentration of the test compound.

-

Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-10 days).

-

-

Plaque Visualization and Counting:

-

Fix the cells with a solution such as 10% formalin.

-

Stain the cell monolayer with 0.1% crystal violet solution. The plaques will appear as clear zones against a purple background of viable cells.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

-

Protocol 4: Enzyme Inhibition Assay (General Spectrophotometric Method)

This protocol describes a general method for determining the inhibitory activity of a compound against an enzyme by monitoring the change in absorbance of a substrate or product.[23]

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Test inhibitor (cyclopropane derivative)

-

Buffer solution appropriate for the enzyme

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Setup:

-

In a cuvette, prepare a reaction mixture containing the buffer, substrate at a known concentration (often near the Km value), and varying concentrations of the inhibitor.

-

Include a control reaction with no inhibitor.

-

-

Initiation of Reaction and Data Acquisition:

-

Equilibrate the reaction mixture to the optimal temperature for the enzyme.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Immediately start monitoring the change in absorbance at a specific wavelength corresponding to the consumption of the substrate or the formation of the product over time.[24]

-

-

Determination of Initial Velocity:

-

Plot the absorbance versus time. The initial velocity (v0) of the reaction is the initial linear slope of this curve.

-

-

Data Analysis for IC50 Determination:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control reaction.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[25]

-

-

Determination of Inhibition Type and Ki:

-

To determine the mechanism of inhibition (competitive, non-competitive, etc.), perform the assay with varying concentrations of both the substrate and the inhibitor.

-

Analyze the data using Lineweaver-Burk or other kinetic plots to determine the type of inhibition and the inhibition constant (Ki).[26]

-

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which cyclopropane-containing compounds exert their biological effects is crucial for rational drug design and development. The following diagrams, rendered in DOT language for Graphviz, illustrate key signaling pathways and mechanisms of action.

Coronatine-Induced Signaling Cascade in Plants

Coronatine, a phytotoxin produced by Pseudomonas syringae, contains a cyclopropane ring and mimics the plant hormone jasmonate-isoleucine. It manipulates plant signaling pathways to promote bacterial virulence.[2]

Caption: Coronatine signaling cascade in plants.

Spliceosome Assembly and Inhibition by Spliceostatin A

Spliceostatin A, a cyclopropane-containing natural product, inhibits the spliceosome, a large ribonucleoprotein complex essential for pre-mRNA splicing. This diagram illustrates the stepwise assembly of the spliceosome and the point of inhibition by Spliceostatin A.[5][23]

Caption: Spliceosome assembly pathway and inhibition.

Modulation of NMDA Receptor Activity

1-Aminocyclopropanecarboxylic acid (ACPC) is a cyclopropane-containing amino acid that acts as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[15]

Caption: NMDA receptor activation and modulation.

Conclusion

The cyclopropane ring has firmly established itself as a valuable and versatile component in the design and development of biologically active compounds. Its unique structural and electronic properties offer medicinal chemists a powerful tool to enhance the potency, selectivity, and metabolic stability of drug candidates. The diverse range of biological activities exhibited by cyclopropane-containing molecules, from antimicrobial and antiviral to anticancer and enzyme inhibitory effects, underscores the broad therapeutic potential of this small but mighty scaffold. As our understanding of the intricate interactions between these compounds and their biological targets deepens, and as synthetic methodologies for their construction continue to advance, we can anticipate the emergence of even more innovative and effective cyclopropane-based therapeutics in the years to come. This guide has provided a comprehensive overview of the current landscape, offering both foundational knowledge and practical experimental guidance to researchers dedicated to harnessing the remarkable biological potential of the cyclopropane ring.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. benchchem.com [benchchem.com]

- 11. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Renin Inhibitor Screening Assay Kit (Fluorometric) (ab204723) is not available | Abcam [abcam.com]

- 14. atcc.org [atcc.org]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. A quantitative high-throughput in vitro splicing assay identifies inhibitors of spliceosome catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. labcorp.com [labcorp.com]

- 22. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 23. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]

- 24. jascoinc.com [jascoinc.com]

- 25. bio.libretexts.org [bio.libretexts.org]

- 26. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

A Guide to the Synthetic Strategies for Aryl-Substituted Cyclopropanes

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif, a three-membered carbocycle, is a valuable structural element in medicinal chemistry and drug development. Its inherent ring strain and unique electronic properties impart conformational rigidity and can significantly influence the pharmacological profile of a molecule. Aryl-substituted cyclopropanes, in particular, are prevalent in a wide array of biologically active compounds. This technical guide provides an in-depth review of the core synthetic methodologies for accessing these important structures, with a focus on catalytic methods, stereoselective approaches, and practical experimental considerations.

Core Synthetic Methodologies

The synthesis of aryl-substituted cyclopropanes can be broadly categorized into several key strategies. These include metal-catalyzed reactions of alkenes with carbene precursors, reactions involving ylides, and Michael-initiated ring closure (MIRC) reactions. The choice of method often depends on the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials.

Transition Metal-Catalyzed Cyclopropanation of Aryl Alkenes

Transition metal catalysis, particularly with rhodium and cobalt complexes, is a powerful and widely used method for the synthesis of aryl-substituted cyclopropanes. These reactions typically involve the reaction of an aryl-substituted alkene with a diazo compound, which serves as a carbene precursor.

Rhodium-Catalyzed Cyclopropanation: Dirhodium(II) carboxylate and carboxamidate complexes are highly effective catalysts for the cyclopropanation of styrenes and other aryl alkenes with diazoacetates.[1][2] Chiral rhodium catalysts have been extensively developed to achieve high levels of enantioselectivity.[2]

Cobalt-Porphyrin Catalyzed Cyclopropanation: Cobalt(II) porphyrin complexes are also excellent catalysts for the cyclopropanation of alkenes with ethyl diazoacetate (EDA).[3][4][5] These systems can be tuned to favor either trans or cis diastereomers and have been successfully employed in asymmetric synthesis.[3][4]

Quantitative Data for Metal-Catalyzed Cyclopropanation of Styrene with Aryldiazoacetates

| Catalyst | Aryldiazoacetate | Alkene (Styrene Derivative) | Yield (%) | d.r. (trans:cis) | ee (%) (trans) | Reference |

| Rh₂(OAc)₄ | Ethyl diazoacetate | Styrene | - | 1.5:1 | - | [1] |

| Rh₂(S-DOSP)₄ | Methyl phenyldiazoacetate | Styrene | High | >95:5 | 91 | [1][2] |

| Rh₂(S-DOSP)₄ | Methyl 4-methoxyphenyldiazoacetate | Styrene | 85 | >95:5 | 90 | [2] |

| Rh₂(S-PTAD)₄ | Methyl 4-methoxyphenyldiazoacetate | Styrene | 78 | >95:5 | 96 | [2] |

| Co(TPP) | Ethyl diazoacetate | Styrene | 95 | 86:14 | - | [3][4] |

| Chiral Co-Porphyrin | Ethyl diazoacetate | Styrene | 88 | 98:2 | 85 | [3][4] |

d.r. = diastereomeric ratio; ee = enantiomeric excess; Rh₂(S-DOSP)₄ = Dirhodium(II) tetrakis[N-(dodecylbenzenesulfonyl)-L-prolinate]; Rh₂(S-PTAD)₄ = Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate]; Co(TPP) = Cobalt(II) tetraphenylporphyrin.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate [1]

-

To a stirred solution of styrene (1.0 eq) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%) in a suitable solvent (e.g., dichloromethane or pentane) at the desired temperature (0-25 °C), add a solution of ethyl diazoacetate (1.1-1.5 eq) in the same solvent dropwise over several hours using a syringe pump.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired aryl-substituted cyclopropane.

Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation

Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes, including aryl-substituted ones. It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[6][7][8] A popular modification, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[8][9]

Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification) [6]

-

To a solution of the aryl alkene (1.0 eq) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethylzinc (Et₂Zn, 2.0 eq) at 0 °C.

-

To this mixture, add diiodomethane (CH₂I₂, 2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the aryl-substituted cyclopropane.

Workflow for Simmons-Smith Cyclopropanation

Caption: Experimental workflow for the Simmons-Smith reaction.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes sulfur ylides to convert α,β-unsaturated carbonyl compounds, such as chalcones, into the corresponding cyclopropanes.[10][11][12] This method is particularly useful for the synthesis of donor-acceptor cyclopropanes, where the cyclopropane ring is substituted with both an electron-donating (aryl) group and an electron-withdrawing (carbonyl) group.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation [10]

-

Prepare the sulfur ylide in situ by deprotonating a sulfonium salt (e.g., trimethylsulfonium iodide) with a strong base (e.g., sodium hydride or potassium tert-butoxide) in a dry, aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere.

-

To the solution of the ylide, add the aryl-substituted α,β-unsaturated carbonyl compound (1.0 eq) at room temperature.

-

Stir the reaction mixture for a period of time (typically 1-12 hours) until the starting material is consumed, as indicated by TLC.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Quantitative Data for Corey-Chaykovsky Cyclopropanation of Aryl-Substituted Enones

| Aryl Enone | Ylide Precursor | Base | Yield (%) | d.r. (trans:cis) | Reference |

| Chalcone | Trimethylsulfonium iodide | NaH | 85-95 | >95:5 | [10][13] |

| 4-Methoxychalcone | Trimethylsulfonium iodide | KOt-Bu | 92 | >95:5 | [10] |

| 4-Chlorochalcone | Trimethylsulfonium iodide | NaH | 88 | >95:5 | [13] |

Mechanism of Corey-Chaykovsky Cyclopropanation

Caption: Mechanism of the Corey-Chaykovsky cyclopropanation.

Michael-Initiated Ring Closure (MIRC)

The Michael-initiated ring closure (MIRC) is a versatile strategy for the synthesis of cyclopropanes, particularly those bearing electron-withdrawing groups.[14][15][16] The reaction proceeds via a tandem Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.[15]

Experimental Protocol: Base-Promoted MIRC for Dinitrile-Substituted Cyclopropanes [15]

-

To a solution of a 2-arylacetonitrile (1.0 eq) and an α-bromoenonitrile (1.2 eq) in a suitable solvent (e.g., acetonitrile), add a base (e.g., DBU, 1.5 eq) at room temperature.

-

Stir the reaction mixture for the required time, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the dinitrile-substituted aryl cyclopropane.

Quantitative Data for MIRC Synthesis of Dinitrile-Substituted Cyclopropanes

| 2-Arylacetonitrile | α-Bromoenonitrile | Base | Yield (%) | d.r. | Reference |

| 2-(4-Methoxyphenyl)acetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | DBU | 92 | - | [15] |

| 2-(4-Chlorophenyl)acetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | DBU | 85 | - | [15] |

| 2-(Naphthalen-2-yl)acetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | DBU | 88 | - | [15] |

Conclusion

The synthesis of aryl-substituted cyclopropanes is a well-developed field with a diverse array of reliable and stereoselective methods. Transition metal catalysis, particularly with rhodium and cobalt complexes, offers a powerful approach for the enantioselective synthesis of these compounds from readily available alkenes and diazo compounds. The Simmons-Smith reaction and its modifications provide a robust and high-yielding route to cyclopropanes with excellent stereospecificity. For the synthesis of donor-acceptor cyclopropanes, the Corey-Chaykovsky reaction and Michael-initiated ring closure strategies are highly effective. The choice of the optimal synthetic route will depend on the specific target molecule, the desired stereochemistry, and the compatibility of the reaction conditions with other functional groups present in the substrates. This guide provides a foundational understanding of the key methodologies and practical considerations for the synthesis of aryl-substituted cyclopropanes, enabling researchers and drug development professionals to effectively incorporate these valuable motifs into their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereoselective and enantioselective cyclopropanation of alkenes catalyzed by cobalt porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 7. Simmons-Smith Reaction [organic-chemistry.org]

- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 10. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 11. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 12. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 15. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on the Discovery and Historical Synthesis of 1-Arylcyclopropanecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Arylcyclopropanecarboxylic acids represent a unique class of organic compounds characterized by the fusion of a cyclopropane ring and an aromatic moiety, both attached to the same carbon atom which also bears a carboxylic acid group. This structural arrangement imparts a distinct combination of rigidity, conformational constraint, and electronic properties that have made these molecules valuable building blocks in medicinal chemistry and materials science. The strained three-membered ring, in conjunction with the electronic nature of the aryl substituent, influences the molecule's reactivity, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for 1-arylcyclopropanecarboxylic acids, detailing key experimental protocols and their applications in drug development.

Historical Perspective and Discovery

The journey to the synthesis of 1-arylcyclopropanecarboxylic acids is rooted in the broader history of cyclopropane chemistry. The first synthesis of the parent cyclopropane ring was achieved by August Freund in 1881 through an intramolecular Wurtz-type reaction of 1,3-dibromopropane with sodium. However, the targeted synthesis of specifically substituted cyclopropanes, particularly those bearing an aryl and a carboxylic acid group on the same carbon, came much later.

An early and significant contribution to the synthesis of a related structure, 1-phenylcyclopropanecarboxylic acid, was reported by Nickon and Fieser in 1952. Their work, while not the first synthesis of a cyclopropane, provided a key methodology that would be adapted and refined over the years. Their approach paved the way for more systematic investigations into this class of compounds.

Core Historical Synthetic Methodologies

Several key synthetic strategies have been historically employed to construct the 1-arylcyclopropanecarboxylic acid scaffold. These methods, each with its own advantages and limitations, reflect the evolution of synthetic organic chemistry.

α-Alkylation of Arylacetonitriles followed by Hydrolysis

One of the most straightforward and enduring methods for the synthesis of 1-arylcyclopropanecarboxylic acids involves a two-step sequence starting from an arylacetonitrile. This method is particularly effective for the synthesis of 1-phenylcyclopropanecarboxylic acid and its derivatives.

The first step is the α-alkylation of the arylacetonitrile with a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a strong base. This reaction proceeds via the formation of a carbanion at the benzylic position, which then acts as a nucleophile to displace the two halogen atoms in an intramolecular fashion, forming the cyclopropane ring. The second step involves the vigorous hydrolysis of the resulting 1-arylcyclopropanecarbonitrile to the corresponding carboxylic acid, usually under strong acidic or basic conditions.

Logical Relationship of the Arylacetonitrile Alkylation Method

Spectroscopic Interpretation of 1-(p-Tolyl)cyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(p-Tolyl)cyclopropanecarboxylic acid. Due to the limited availability of complete, published experimental spectra for this specific molecule, this guide presents a detailed prediction of the expected spectroscopic features. These predictions are derived from the analysis of its constituent structural motifs: the p-tolyl group and the cyclopropanecarboxylic acid moiety, for which comprehensive spectral data is available. This approach allows for a robust interpretation of the anticipated ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data.

Molecular Structure

The structure of this compound, with atom numbering for spectroscopic assignment, is presented below.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | - | 1H |

| Aromatic (H-2, H-6) | ~7.3 | Doublet | ~8.0 | 2H |

| Aromatic (H-3, H-5) | ~7.1 | Doublet | ~8.0 | 2H |

| Methyl (-CH₃) | ~2.3 | Singlet | - | 3H |

| Cyclopropyl (-CH₂-) | ~1.6 | Multiplet | - | 2H |

| Cyclopropyl (-CH₂-) | ~1.2 | Multiplet | - | 2H |

Predicted for a solution in CDCl₃ with TMS as an internal standard.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~179 |

| Aromatic (C-4) | ~138 |

| Aromatic (C-1) | ~137 |

| Aromatic (C-2, C-6) | ~129 |

| Aromatic (C-3, C-5) | ~126 |

| Cyclopropyl (Quaternary C) | ~27 |

| Methyl (-CH₃) | ~21 |

| Cyclopropyl (-CH₂-) | ~17 |

Predicted for a solution in CDCl₃. A ¹³C NMR spectrum for this compound is available on SpectraBase, which was recorded in Chloroform-d.[1]

FT-IR (Fourier-Transform Infrared) Spectroscopy

Table 3: Predicted Principal FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Methyl, Cyclopropyl |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1610, 1515 | C=C stretch | Aromatic Ring |

| ~1420 | O-H bend | Carboxylic Acid |

| ~1250 | C-O stretch | Carboxylic Acid |

| ~820 | C-H out-of-plane bend | 1,4-disubstituted aromatic |

An FTIR spectrum obtained via KBr wafer is noted as available on SpectraBase.[2]

MS (Mass Spectrometry)

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 159 | [M - OH]⁺ |

| 131 | [M - COOH]⁺ |

| 115 | [C₉H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of Spectroscopic Data

The predicted data provides a clear spectroscopic fingerprint for this compound.

-

¹H NMR: The spectrum is expected to show distinct regions for the aromatic, methyl, and cyclopropyl protons. The downfield singlet for the carboxylic acid proton is highly characteristic. The aromatic region will display a typical AA'BB' system for the 1,4-disubstituted benzene ring. The cyclopropyl protons will appear as complex multiplets in the upfield region.

-

¹³C NMR: The spectrum will be characterized by a downfield signal for the carbonyl carbon. The aromatic region will show four distinct signals due to the symmetry of the p-tolyl group. The methyl and the two types of cyclopropyl carbons (quaternary and methylene) will appear in the upfield aliphatic region.

-

FT-IR: The most prominent feature will be the very broad O-H stretching band of the carboxylic acid dimer, along with the strong carbonyl (C=O) absorption. Characteristic peaks for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the methyl and cyclopropyl groups, will also be present.

-

Mass Spectrometry: Under electron ionization, the molecular ion peak is expected at m/z 176. Key fragmentation pathways would involve the loss of the hydroxyl group (m/z 159) and the entire carboxyl group (m/z 131). A prominent peak at m/z 91, corresponding to the stable tropylium ion, is anticipated from the fragmentation of the tolyl group.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

References

The Double-Edged Sword: A Technical Guide to the Chemical Reactivity of the Cyclopropane Ring Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a fundamental three-membered carbocycle, presents a fascinating dichotomy in its chemical behavior. Its inherent ring strain, a consequence of compressed bond angles, renders it susceptible to ring-opening reactions, offering a gateway to diverse molecular architectures. However, this reactivity can also be a significant challenge in synthetic chemistry, particularly in the presence of acids. This technical guide provides an in-depth exploration of the chemical reactivity of the cyclopropane ring under acidic conditions, focusing on the mechanisms, influencing factors, and stereochemical outcomes of these transformations. Detailed experimental protocols and quantitative data are presented to aid researchers in navigating the nuanced reactivity of this unique structural motif.

The Fundamentals of Cyclopropane's Acidic Reactivity

The high p-character of the C-C bonds in cyclopropane imparts alkene-like properties, making the ring susceptible to electrophilic attack. Under acidic conditions, the reaction is typically initiated by protonation of the cyclopropane ring or an adjacent functional group. This generates a carbocationic intermediate, and the significant ring strain (approximately 27 kcal/mol) provides a strong thermodynamic driving force for ring-opening to form a more stable, acyclic carbocation.

The nature of the acid, the substitution pattern on the cyclopropane ring, and the reaction solvent all play critical roles in determining the outcome of the reaction. Both Brønsted and Lewis acids can catalyze the ring-opening of cyclopropanes.

Reaction Mechanisms

The acid-catalyzed ring-opening of cyclopropanes can proceed through several mechanistic pathways, primarily categorized as SN1-like or SN2-like.

-

SN1-like Mechanism: This pathway involves the formation of a discrete carbocation intermediate. Protonation of the cyclopropane ring leads to a corner-protonated or edge-protonated species, which then rearranges to a classical carbocation. This carbocation is subsequently trapped by a nucleophile. This mechanism is favored for cyclopropanes bearing substituents that can stabilize a positive charge, such as aryl or donor groups.[1]

-

SN2-like Mechanism: In this concerted process, the nucleophile attacks one of the carbon atoms of the protonated cyclopropane at the same time as the C-C bond breaks. This pathway is more common for less substituted cyclopropanes and when strong nucleophiles are present.

The regioselectivity of the ring-opening is a crucial aspect and is governed by the stability of the resulting carbocation in the SN1-like pathway (Markovnikov's rule) or by steric and electronic factors in the SN2-like pathway.

The Influence of Substituents on Reactivity

The reactivity and the regioselectivity of the ring-opening are highly dependent on the nature of the substituents on the cyclopropane ring.

Unsubstituted and Alkyl-Substituted Cyclopropanes

Unsubstituted cyclopropane is relatively inert and requires strong acids for ring-opening. Alkyl-substituted cyclopropanes are slightly more reactive due to the electron-donating nature of alkyl groups, which can stabilize the developing positive charge during the transition state.

Donor-Acceptor (D-A) Cyclopropanes

Donor-acceptor cyclopropanes, which possess both an electron-donating group (D) and an electron-withdrawing group (A) on adjacent carbons, are significantly more reactive towards acids.[2] The push-pull nature of the substituents polarizes the C-C bond between them, making it highly susceptible to cleavage. Lewis acids are particularly effective in activating D-A cyclopropanes by coordinating to the acceptor group, further enhancing the polarization and facilitating nucleophilic attack.[1][2]

Cyclopropyl Ketones and Aryl Cyclopropanes

Cyclopropyl ketones and aryl cyclopropanes represent important classes of substituted cyclopropanes. The reactivity of cyclopropyl ketones under acidic conditions can lead to either ring-opening or reactions at the carbonyl group. The outcome is often dependent on the reaction conditions. Aryl-substituted cyclopropanes are prone to ring-opening due to the ability of the aromatic ring to stabilize the resulting benzylic carbocation.

Quantitative Data on Acid-Catalyzed Ring-Opening Reactions

The following tables summarize quantitative data from various studies on the acid-catalyzed ring-opening of cyclopropanes, highlighting the influence of catalysts, substrates, and solvents on product yields.

| Catalyst (mol%) | Substrate | Nucleophile/Solvent | Product Yield (%) | Reference |

| Yb(OTf)₃ (5) | Fused Bicyclic Cyclopropane | Thiourea / 1,4-Dioxane | 99 | [3] |

| Ga(OTf)₃ (10) | Fused Bicyclic Cyclopropane | Monosubstituted Thiourea / MeCN | 43-99 | [3] |

| TfOH (10) | Cyclopropyl Phenyl Ketone | 1,3,5-Trimethoxybenzene / HFIP | High | [4] |

| Ni(OTf)₂/In-TOX ligand | 2-Substituted Cyclopropane-1,1-dicarboxylate | Aliphatic Amines | High | [5] |

| TfOH | Donor-Acceptor Cyclopropane | Arenes, Indoles, Azides, etc. / HFIP | Good to Excellent | [6] |

Table 1: Effect of Lewis and Brønsted Acids on the Ring-Opening of Substituted Cyclopropanes.

| Solvent | Catalyst | Substrate | Product Yield (%) | Reference |

| 1,4-Dioxane | Yb(OTf)₃ | Fused Bicyclic Cyclopropane | 99 | [3] |

| MeCN | Ga(OTf)₃ | Fused Bicyclic Cyclopropane | 43-99 | [3] |

| Hexafluoroisopropanol (HFIP) | TfOH | Monosubstituted Cyclopropanes | Good to Excellent | [4] |

Table 2: Influence of Solvent on the Efficiency of Acid-Catalyzed Ring-Opening.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the acid-catalyzed reactions of cyclopropanes.

Protocol for Lewis Acid-Catalyzed Ring-Opening of a Fused Bicyclic Cyclopropane with Thiourea[3]

Materials:

-

Fused bicyclic cyclopropane (1 equiv)

-

Thiourea (2 equiv)

-

Ytterbium(III) triflate (Yb(OTf)₃) (5 mol%)

-

1,4-Dioxane (solvent)

Procedure:

-

To a dried reaction vessel, add the fused bicyclic cyclopropane and thiourea.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add 1,4-dioxane to dissolve the reactants.

-

Add the Yb(OTf)₃ catalyst to the reaction mixture.

-

Heat the reaction mixture to 90 °C in a sealed vessel.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol for Brønsted Acid-Catalyzed Arylative Ring-Opening of a Cyclopropyl Ketone[4]

Materials:

-

Cyclopropyl phenyl ketone (1 equiv)

-

1,3,5-Trimethoxybenzene (1.2 equiv)

-

Triflic acid (TfOH) (10 mol%)

-

Hexafluoroisopropanol (HFIP) (solvent)

Procedure:

-

In a clean, dry reaction vial, dissolve the cyclopropyl phenyl ketone and 1,3,5-trimethoxybenzene in HFIP.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triflic acid to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Upon completion, carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to obtain the desired ring-opened product.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the acid-catalyzed reactivity of cyclopropanes.

Caption: General mechanism of acid-catalyzed cyclopropane ring-opening.

Caption: Predictive workflow for cyclopropane reactivity.

Caption: Experimental workflow for acid catalyst screening.

Conclusion

The acid-catalyzed reactivity of the cyclopropane ring is a rich and complex field with significant implications for organic synthesis and drug development. Understanding the interplay of electronic effects, steric factors, and reaction conditions is paramount to controlling the outcome of these transformations. This guide has provided a comprehensive overview of the key principles governing the behavior of cyclopropanes in acidic media, supported by quantitative data and detailed experimental protocols. By leveraging this knowledge, researchers can better harness the synthetic potential of the cyclopropane ring, transforming it from a potential liability into a powerful tool for the construction of complex molecules.

References